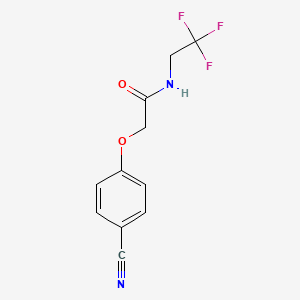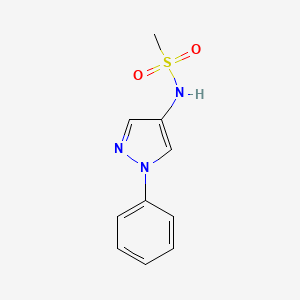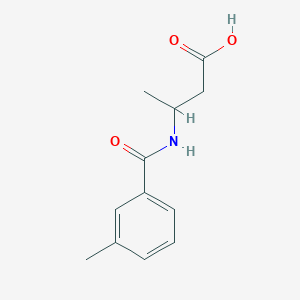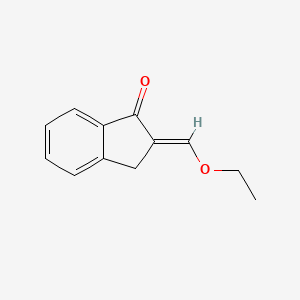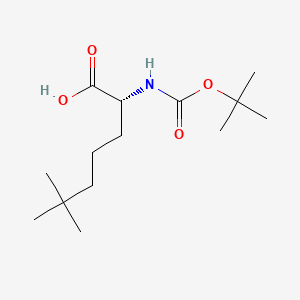
Boc-(2R)-2-amino-6,6-dimethylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc-protected amino acid is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxylic acids or other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides and peptide derivatives.
科学的研究の応用
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group during the stepwise assembly of peptide chains.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and prodrugs.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during chemical transformations. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for subsequent reactions .
類似化合物との比較
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is unique due to its specific structural features, including the presence of a tert-butoxycarbonyl group and a dimethylheptanoic acid backbone. These features confer distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and medicinal chemistry .
特性
分子式 |
C14H27NO4 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
(2R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)9-7-8-10(11(16)17)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChIキー |
LIOHHROLQIGRCA-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


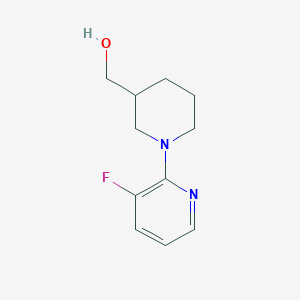

![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
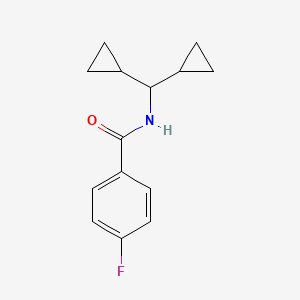
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)

